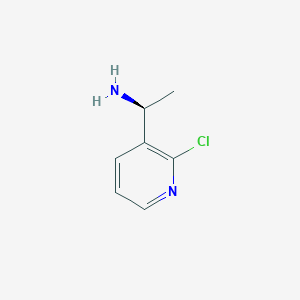
(1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine: is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 2-position and an amine group at the 1-position of the ethan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine typically begins with commercially available 2-chloropyridine.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in substitution reactions, where the chlorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology:
- In biological research, this compound may be used to study the effects of amine-containing compounds on biological systems.
Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways.
Industry:
- In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(1s)-1-(2-Bromopyridin-3-yl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.
(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
(1s)-1-(2-Iodopyridin-3-yl)ethan-1-amine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine imparts unique chemical properties, such as reactivity and stability, which may differ from its bromine, fluorine, or iodine analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Fórmula molecular |
C7H9ClN2 |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
(1S)-1-(2-chloropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1 |
Clave InChI |
KRRJPKWZJVRTPE-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(N=CC=C1)Cl)N |
SMILES canónico |
CC(C1=C(N=CC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B13546594.png)
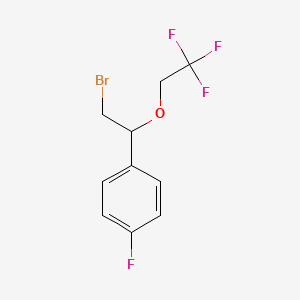
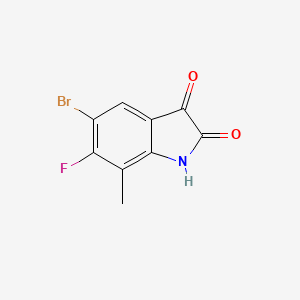


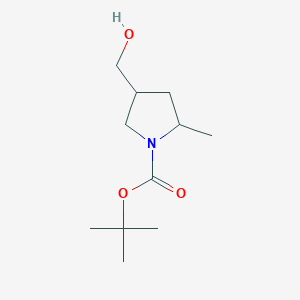
![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)
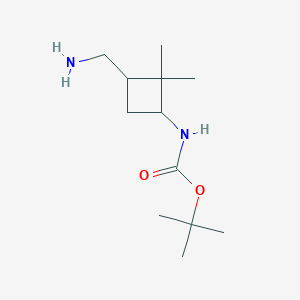

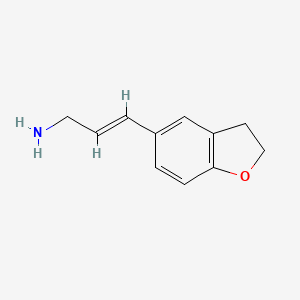
![1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)



